1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide
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Overview
Description
1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of indazole, triazole, and pyridazine rings, making it of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide typically involves multiple steps:
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Formation of the Triazolopyridazine Core: : This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. For instance, 4-amino-1,2,4-triazole can be reacted with a suitable carboxylic acid derivative under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride .
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Introduction of the Thiophene Group: : The thiophene moiety can be introduced via a substitution reaction, where a halogenated thiophene derivative reacts with the triazolopyridazine intermediate in the presence of a base such as potassium carbonate .
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Indazole Ring Formation: : The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted nitrobenzenes under acidic conditions .
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Final Coupling Step: : The final step involves coupling the indazole derivative with the triazolopyridazine intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
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Reduction: : Reduction reactions can target the nitro groups (if present) on the indazole ring, converting them to amines using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and bases like sodium hydride .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Potassium carbonate, sodium hydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophene ring.
Amines: From reduction of nitro groups on the indazole ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: Due to its complex structure, it is studied for potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets, particularly those involving heterocyclic compounds.
Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs targeting specific diseases.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide: Similar structure but with a thiophene ring at a different position.
1-methyl-N-((6-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7OS/c1-25-15-5-3-2-4-13(15)18(24-25)19(27)20-10-17-22-21-16-7-6-14(23-26(16)17)12-8-9-28-11-12/h2-9,11H,10H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSJISLCSMOTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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